molecular formula C7H16ClNO3 B13846133 (+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride

(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride

Cat. No.: B13846133
M. Wt: 200.68 g/mol
InChI Key: JXXCENBLGFBQJM-NIIDSAIPSA-N
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Description

(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride is a chemical compound with a complex structure It is characterized by the presence of carboxy, hydroxy, and dimethyl groups, along with a deuterium-labeled methyl group

Preparation Methods

The synthesis of (+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride involves several steps. One common method includes the reaction of a suitable precursor with deuterium-labeled methyl iodide in the presence of a base. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and reaction times of 1 to 24 hours. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a suitable catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is utilized in studies involving enzyme kinetics and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride can be compared with similar compounds such as:

    3-Carboxy-2-hydroxy-N,N-dimethyl-1-propanaminium Chloride: Lacks the deuterium-labeled methyl group.

    3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d2)-1-propanaminium Chloride: Contains a different isotopic label. The uniqueness of (+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride lies in its specific isotopic labeling, which can be crucial for certain analytical and research applications.

Properties

Molecular Formula

C7H16ClNO3

Molecular Weight

200.68 g/mol

IUPAC Name

(3-carboxy-2-hydroxypropyl)-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3;

InChI Key

JXXCENBLGFBQJM-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]

Origin of Product

United States

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